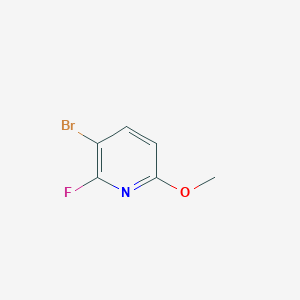

3-Bromo-2-fluoro-6-methoxypyridine

描述

Significance of Pyridine (B92270) Scaffolds in Organic and Medicinal Chemistry

Pyridine, a six-membered heteroaromatic ring containing one nitrogen atom, is a fundamental building block in organic chemistry. nih.gov Its unique electronic properties, including its basicity and ability to participate in various reactions, make it a versatile scaffold for the synthesis of complex molecules. nih.gov Pyridine and its derivatives are ubiquitous in nature, found in essential biomolecules like vitamins (niacin and pyridoxine) and coenzymes. nih.gov

In medicinal chemistry, the pyridine motif is of paramount importance. It is a common feature in a multitude of pharmaceutical agents, contributing to their therapeutic efficacy. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influencing drug-receptor interactions and improving the pharmacokinetic properties of a molecule, such as its water solubility. nih.govnih.gov The ability to easily modify the pyridine ring allows medicinal chemists to create large libraries of compounds for drug discovery programs. nih.gov

Overview of Halogenated Pyridine Derivatives as Versatile Intermediates

The introduction of halogen atoms onto the pyridine ring dramatically expands its synthetic utility. Halogenated pyridines are highly valuable intermediates in organic synthesis, primarily due to their ability to participate in a wide range of cross-coupling reactions. acs.org These reactions, often catalyzed by transition metals like palladium, enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the construction of complex molecular architectures. nih.govsigmaaldrich.com

The reactivity of a halogenated pyridine is influenced by the nature of the halogen and its position on the ring. For instance, the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, often utilizes bromo- and iodo-pyridines as substrates. sigmaaldrich.comrsc.org The presence of halogens also modulates the electronic properties of the pyridine ring, influencing its reactivity in other transformations.

Positioning of 3-Bromo-2-fluoro-6-methoxypyridine within the Landscape of Functionalized Pyridines

This compound is a polysubstituted pyridine derivative that combines several key functional groups, each contributing to its unique chemical character. The bromine atom at the 3-position serves as a versatile handle for cross-coupling reactions, allowing for the introduction of a wide array of substituents. acs.org The fluorine atom at the 2-position, adjacent to the nitrogen, significantly influences the electronic nature of the ring, often enhancing its stability and modulating its reactivity. The methoxy (B1213986) group at the 6-position further diversifies the molecule's properties and potential for functionalization.

This specific arrangement of substituents makes this compound a valuable building block for the synthesis of highly functionalized and complex pyridine-containing molecules. bldpharm.comcymitquimica.com Its structure is of interest to researchers in various chemical disciplines, including medicinal chemistry, agrochemicals, and materials science. acs.orgchemimpex.com

Research Scope and Objectives for Advanced Studies on this compound

While the potential of this compound as a synthetic intermediate is clear, further research is needed to fully elucidate its chemical behavior and unlock its full potential. Key areas for future investigation include:

Exploration of Novel Synthetic Methodologies: Developing more efficient and sustainable methods for the synthesis of this compound and its derivatives is a primary objective. This includes the exploration of new catalytic systems and reaction conditions.

In-depth Reactivity Studies: A comprehensive investigation of the reactivity of the bromo, fluoro, and methoxy groups on the pyridine ring will provide a deeper understanding of its chemical behavior. This includes studying its participation in various cross-coupling reactions, nucleophilic aromatic substitutions, and other transformations.

Synthesis of Novel Bioactive Molecules: Utilizing this compound as a scaffold for the synthesis of new compounds with potential biological activity is a major goal. This involves the design and synthesis of derivatives for screening in various therapeutic areas.

Development of New Materials: The unique electronic and structural features of this compound suggest its potential use in the development of novel functional materials, such as organic light-emitting diodes (OLEDs) or sensors.

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H5BrFNO | nih.gov |

| Molecular Weight | 206.01 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 1227599-27-0 | nih.gov |

| Canonical SMILES | COC1=NC(=C(C=C1)Br)F | nih.gov |

| InChI | InChI=1S/C6H5BrFNO/c1-10-5-3-2-4(7)6(8)9-5/h2-3H,1H3 | nih.gov |

| InChIKey | MQTONQLSSAOFRP-UHFFFAOYSA-N | nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-bromo-2-fluoro-6-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c1-10-5-3-2-4(7)6(8)9-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTONQLSSAOFRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227599-27-0 | |

| Record name | 3-bromo-2-fluoro-6-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of the Reactivity of 3 Bromo 2 Fluoro 6 Methoxypyridine

Reactivity Profiles of Halogen Substituents on the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which influences the reactivity of its substituents. This effect is further modulated by the presence of a fluorine, a bromine, and a methoxy (B1213986) group.

Nucleophilic Aromatic Substitution (SNAr) Reactions at Bromine and Fluorine Sites

Nucleophilic aromatic substitution (SNAr) on pyridine derivatives is generally favored at the 2, 4, and 6 positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. In 3-Bromo-2-fluoro-6-methoxypyridine, both the 2- and 6-positions are activated towards nucleophilic attack.

The reactivity of halogens in SNAr reactions on pyridine rings typically follows the order F > Cl > Br > I when the rate-determining step is the initial attack of the nucleophile. This is because the high electronegativity of fluorine polarizes the C-F bond, making the carbon atom highly electrophilic. However, the leaving group ability (C-X bond cleavage) is the reverse (I > Br > Cl > F). In many cases of activated aryl halides, the initial nucleophilic attack is rate-determining, making the fluoro-substituted position more reactive. For polyhalogenated pyridines, selective substitution is often achievable. nih.gov

In the case of this compound, the 2-position is substituted with fluorine and the 3-position with bromine. The fluorine at the activated 2-position is generally expected to be more susceptible to nucleophilic attack than the bromine at the 3-position, which is not at a classically activated site. However, the combined electronic effects of all substituents must be considered.

Influence of the Methoxy Group on Electrophilic and Nucleophilic Pathways

The 6-methoxy group, being an electron-donating group (EDG) through resonance and electron-withdrawing through induction, significantly influences the reactivity of the pyridine ring. Its primary effect is the donation of electron density to the ring, which can have opposing effects on different reaction pathways.

For nucleophilic aromatic substitution, the methoxy group at the 6-position can further stabilize the intermediate formed upon nucleophilic attack at the 2-position through resonance. This enhances the reactivity at the C-2 position towards nucleophiles. Conversely, the electron-donating nature of the methoxy group deactivates the ring towards electrophilic substitution. arkat-usa.org However, it can act as a directing group in certain reactions like lithiation.

In some instances, the methoxy group itself can be displaced by strong nucleophiles, although this is generally less favorable than the displacement of a halogen at an activated position. organic-chemistry.org

Metal-Catalyzed Cross-Coupling Reactions of this compound

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and halogenated pyridines are common substrates.

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound and an organohalide. mdpi.com In polyhalogenated substrates, the selectivity of the coupling is a key issue. Generally, the reactivity of halogens in the oxidative addition step of the catalytic cycle follows the order I > Br > Cl >> F. researchgate.net

For this compound, the C-Br bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the C-F bond. Therefore, Suzuki-Miyaura coupling is expected to occur selectively at the 3-position, replacing the bromine atom. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at this position while leaving the fluorine and methoxy groups intact. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity in such reactions. google.comgoogle.com

Table 1: Predicted Regioselectivity in Suzuki-Miyaura Coupling of this compound

| Halogen Position | Halogen | Predicted Reactivity in Oxidative Addition | Expected Outcome |

| C2 | Fluorine | Low | No reaction |

| C3 | Bromine | High | Selective coupling |

This selective reactivity is a common strategy in the synthesis of complex polysubstituted pyridines, where the more reactive halogen is coupled first, followed by subsequent functionalization of the less reactive halogen if desired. researchgate.net

Other Transition Metal-Mediated Transformations

Besides palladium, other transition metals like nickel can also be employed for cross-coupling reactions. Nickel catalysts are known to be effective for coupling with less reactive halides, including fluorides, under certain conditions. researchgate.net However, for a substrate like this compound, the much greater reactivity of the C-Br bond would still likely dominate in most transition metal-catalyzed reactions, leading to selective functionalization at the C-3 position.

Directed Ortho-Metalation and Related Lithiation Reactions of this compound

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.org

In this compound, the methoxy group at the 6-position is a potential directing group. organic-chemistry.org The fluorine at the 2-position can also act as a moderate directing group. organic-chemistry.org The most acidic proton is expected to be at the C-5 position, which is ortho to the methoxy group. The coordination of the lithium reagent to the nitrogen and the oxygen of the methoxy group would direct the deprotonation to this site.

However, the presence of the bromine atom introduces the possibility of a competing halogen-metal exchange reaction. With strong organolithium bases like n-butyllithium, bromine-lithium exchange at the C-3 position can occur rapidly, often faster than deprotonation. This would generate a 3-lithiated pyridine species, which can then be trapped with an electrophile. The choice of the base and the reaction conditions (temperature, solvent) is critical in determining the outcome between directed ortho-metalation and halogen-metal exchange. arkat-usa.org For instance, the use of lithium amides like lithium diisopropylamide (LDA) often favors deprotonation over halogen-metal exchange. arkat-usa.org

Table 2: Potential Lithiation Pathways for this compound

| Reaction Pathway | Reagent | Position of Lithiation | Intermediate |

| Directed Ortho-Metalation | LDA | C5 | 5-Lithio-3-bromo-2-fluoro-6-methoxypyridine |

| Halogen-Metal Exchange | n-BuLi | C3 | 3-Lithio-2-fluoro-6-methoxypyridine |

The resulting lithiated species are versatile intermediates for the synthesis of a variety of polysubstituted pyridines by reaction with a wide range of electrophiles.

Radical Reactions Involving this compound

While specific studies on radical reactions of this compound are not extensively documented in the literature, its reactivity can be inferred from established principles of radical chemistry and studies on analogous halopyridines. The generation of pyridyl radicals from halopyridines is a viable process, typically initiated through photoredox catalysis or other radical initiation methods.

The primary determinant of selectivity in the initial radical formation step is the relative bond dissociation energies of the carbon-halogen bonds. The C-Br bond is significantly weaker than the C-F bond, and studies on the fragmentation of halopyridine radical anions have shown that the rate of cleavage follows the trend I > Br > Cl >> F. acs.org Consequently, under single-electron reduction conditions, selective cleavage of the C-Br bond at the C-3 position is expected to occur, generating a 2-fluoro-6-methoxypyridin-3-yl radical.

This pyridyl radical is a versatile intermediate that can participate in a variety of subsequent transformations. One common pathway is the anti-Markovnikov addition to alkenes and alkynes, a reaction that has been demonstrated for other pyridyl radicals generated via photoredox catalysis. acs.org This approach allows for the introduction of various alkyl and vinyl substituents at the C-3 position.

Another potential reaction pathway is radical borylation, which has been demonstrated for a range of aryl halides. organic-chemistry.orgnih.gov This transition-metal-free method typically involves the cross-coupling of an aryl radical with a pyridine-stabilized boryl radical, offering a mild route to arylboronates. organic-chemistry.orgnih.gov

The table below summarizes the expected outcomes of radical reactions based on the reactivity of analogous compounds.

| Reaction Type | Initiation Method | Expected Intermediate | Potential Product(s) | Reference for Analogy |

| Hydroarylation | Photoredox Catalysis | 2-fluoro-6-methoxypyridin-3-yl radical | 3-Alkyl/Vinyl-2-fluoro-6-methoxypyridine | acs.org |

| Borylation | Radical Initiator (e.g., peroxide) | 2-fluoro-6-methoxypyridin-3-yl radical | 2-Fluoro-6-methoxy-3-(pinacolboranyl)pyridine | organic-chemistry.orgnih.gov |

It is important to note that the electronic nature of the substituents will influence the reactivity of the pyridyl radical intermediate. The electron-withdrawing fluorine atom and the electron-donating methoxy group will modulate the radical's stability and its propensity to engage in subsequent reaction steps.

Chemo- and Regioselectivity in Complex Reaction Systems

In more complex reaction systems, particularly those involving multiple potential reaction sites, the chemo- and regioselectivity of reactions involving this compound are of paramount importance. This is especially true for transition metal-catalyzed cross-coupling reactions.

The general order of reactivity for common electrophilic leaving groups in palladium-catalyzed cross-coupling reactions is I > Br ≥ OTf >> Cl. nih.govcshl.edunih.gov This established trend strongly suggests that in reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings, the C-Br bond at the C-3 position will be the primary site of reaction, leaving the C-F and C-O bonds of the methoxy group intact. The higher reactivity of the C-Br bond over the C-F bond is a well-established principle in palladium catalysis.

The regioselectivity of such cross-coupling reactions is also influenced by the electronic and steric environment of the reaction center. For polysubstituted pyridines, the site of reaction can often be controlled by judicious choice of catalyst and reaction conditions. For instance, in dihalopyridines, selective coupling at one position over another can be achieved. nih.gov In the case of this compound, the bromine at the C-3 position is flanked by a fluorine atom at C-2 and is also influenced by the methoxy group at C-6.

The Minisci reaction, a radical substitution reaction on electron-deficient heterocycles, provides another example of where regioselectivity is crucial. princeton.edu While typically favoring positions with the highest electron deficiency (the α and γ positions), the directing effects of the existing substituents would play a significant role in determining the outcome of such a reaction on this compound. nih.gov

The following table outlines the predicted chemo- and regioselectivity for this compound in common cross-coupling reactions, based on studies of similar systems.

| Reaction Type | Catalyst System | Predicted Site of Reaction | Rationale for Selectivity | Reference for Analogy |

| Suzuki Coupling | Pd(PPh₃)₄ / Base | C-3 (Br) | Higher reactivity of C-Br vs. C-F bond in Pd catalysis. | nih.govcshl.edunih.gov |

| Stille Coupling | Pd(dba)₂ / Ligand | C-3 (Br) | Established chemoselectivity for C-Br bond. | nih.gov |

| Buchwald-Hartwig Amination | Pd Catalyst / Ligand / Base | C-3 (Br) | Preferential oxidative addition at the C-Br bond. | nih.gov |

Applications of 3 Bromo 2 Fluoro 6 Methoxypyridine in Advanced Organic Synthesis

3-Bromo-2-fluoro-6-methoxypyridine as a Key Building Block for Complex Molecules

The strategic placement of three distinct functional groups on the pyridine (B92270) ring makes this compound a cornerstone for the assembly of complex molecules. The bromine atom at the 3-position serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of carbon-based substituents. The fluorine atom at the 2-position, in addition to influencing the electronic properties of the ring, can act as a leaving group in nucleophilic aromatic substitution reactions or can be retained in the final product to modulate its physicochemical properties. The methoxy (B1213986) group at the 6-position can also be a site for further functionalization or can be cleaved to reveal a hydroxyl group, providing another point for diversification.

The utility of this building block is exemplified in the synthesis of polysubstituted pyridines, which are prevalent in many pharmaceutical agents. The stepwise and chemoselective functionalization of the pyridine core, facilitated by the differential reactivity of the halogen atoms, allows for the controlled installation of various substituents. nih.gov

Synthesis of Pyridine-Containing Heterocycles

The inherent reactivity of this compound makes it an ideal precursor for the construction of a wide range of fused and decorated pyridine-containing heterocycles. These complex heterocyclic systems are often associated with significant biological activity. The bromine and fluorine atoms can participate in intramolecular cyclization reactions to form fused ring systems, or they can be displaced by nucleophiles to introduce new heterocyclic moieties.

For instance, the synthesis of fused heterocycle-pyridinones and -pyrones has been achieved through ruthenium-catalyzed oxidative coupling of heterocyclic amides and carboxylic acids with alkynes, a strategy that could potentially be adapted to derivatives of this compound. organic-chemistry.org Furthermore, the construction of the pyridine ring with an inbuilt furan (B31954) or pyrrole (B145914) structure highlights the diverse strategies available for synthesizing fused heterocycles. nih.gov

Derivatization Strategies for Diversifying Chemical Libraries

The ability to rapidly and efficiently generate libraries of diverse chemical compounds is a cornerstone of modern drug discovery. This compound is an excellent scaffold for the creation of such libraries due to the orthogonal reactivity of its functional groups.

Introduction of Carbon-Based Substituents via Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom of this compound is particularly amenable to these transformations.

Table 1: Overview of Coupling Reactions for the Derivatization of this compound

| Coupling Reaction | Reactant | Catalyst/Reagents | Product Type |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids or esters | Pd catalyst, base | Aryl/heteroaryl substituted pyridines |

| Sonogashira Coupling | Terminal alkynes | Pd catalyst, Cu(I) co-catalyst, base | Alkynyl-substituted pyridines |

| Buchwald-Hartwig Amination | Primary/secondary amines | Pd catalyst, ligand, base | Amino-substituted pyridines |

The Suzuki-Miyaura coupling allows for the introduction of a wide range of aryl and heteroaryl groups at the 3-position. mdpi.com This reaction is highly tolerant of various functional groups, making it a robust method for library synthesis. The Sonogashira coupling provides access to alkynyl-substituted pyridines, which are valuable intermediates that can be further elaborated. diva-portal.org The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, introducing diverse amine functionalities that are crucial for modulating the biological activity and pharmacokinetic properties of molecules. nih.gov

Amidation and Esterification Reactions of Carboxylic Acid Precursors

The bromine atom of this compound can be converted to a carboxylic acid group through a lithiation-borylation sequence followed by oxidation, or via a Grignard reaction with carbon dioxide. The resulting 2-fluoro-6-methoxy-pyridine-3-carboxylic acid is a versatile intermediate for the synthesis of amides and esters.

The formation of amides and esters from carboxylic acids is a fundamental transformation in organic synthesis. nih.govlibretexts.org These functional groups are prevalent in a vast number of pharmaceuticals and natural products. The carboxylic acid derived from this compound can be readily coupled with a diverse range of amines and alcohols to generate extensive libraries of amides and esters, respectively.

Table 2: Synthesis of Amides and Esters from 2-Fluoro-6-methoxy-pyridine-3-carboxylic acid

| Reaction | Reactant | Coupling Reagent | Product |

| Amidation | Amine (R-NH2) | HATU, HOBt, EDCI, etc. | 2-Fluoro-6-methoxy-N-(R)-nicotinamide |

| Esterification | Alcohol (R-OH) | DCC, DMAP, Steglich esterification | 2-Fluoro-6-methoxy-nicotinic acid R-ester |

Role in Multi-Component Reaction Design

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing reaction steps and waste. While specific examples directly employing this compound in MCRs are not extensively documented, its functional group array makes it a promising candidate for the design of novel MCRs.

The development of multicomponent reactions for the synthesis of substituted pyridines is an active area of research. flowfrontier.co.jp For instance, a base-catalyzed three-component reaction of ynals, isocyanates, and amines/alcohols provides highly decorated pyridine derivatives. The structural motifs present in this compound could potentially be integrated into such MCRs, either as a starting material or as a precursor to one of the reactive components, to rapidly generate libraries of complex pyridine-containing molecules.

This compound stands out as a remarkably versatile and valuable building block in the toolkit of the modern organic chemist. Its unique combination of reactive sites allows for a wide range of synthetic transformations, providing access to a diverse array of complex molecules, particularly those containing the privileged pyridine scaffold. From its role in the construction of intricate molecular architectures to its application in the generation of chemical libraries through various derivatization strategies, this compound holds significant promise for the continued advancement of organic synthesis, with profound implications for drug discovery and materials science. Further exploration of its reactivity, especially in the context of novel multi-component reactions, is poised to unlock even greater synthetic potential.

Pharmacological and Medicinal Chemistry Relevance of 3 Bromo 2 Fluoro 6 Methoxypyridine Derivatives

Exploration of Biological Activities of Pyridine-Based Compounds

The pyridine (B92270) scaffold is a versatile platform that has been incorporated into compounds exhibiting a wide range of biological activities. nih.govnih.gov Researchers have extensively explored pyridine derivatives for their potential in treating numerous diseases. nih.govtandfonline.com

Pyridine derivatives represent a significant class of compounds in the field of oncology. ekb.egirjet.net They have been investigated for their ability to inhibit the growth of various cancer cell lines, including breast, colon, and leukemia. ekb.egcore.ac.uk Several FDA-approved anticancer drugs, such as Sorafenib and Crizotinib, feature a pyridine core, highlighting the importance of this scaffold in cancer therapy. irjet.netnih.gov The anticancer activity of pyridine derivatives is often attributed to their ability to interfere with key cellular processes, such as cell cycle progression and apoptosis. researchgate.netcore.ac.uk For instance, some pyridine-urea derivatives have shown potent growth inhibitory activity against breast cancer cell lines, with some compounds being more active than the reference drug doxorubicin. nih.gov

Table 1: Anti-Cancer Activity of Selected Pyridine Derivatives This table is for illustrative purposes and based on general findings for pyridine derivatives, not specifically 3-Bromo-2-fluoro-6-methoxypyridine analogues.

| Compound Type | Cancer Cell Line | Observed Effect | Reference |

| Pyridine-Ureas | MCF-7 (Breast Cancer) | Growth Inhibition | nih.gov |

| Pyridine-Ureas | NCI 60-cell line panel | Broad anti-proliferative activity | nih.gov |

| 3-Cyano-2-pyridone derivatives | Various | Anti-cancer activity | core.ac.uk |

The pyridine nucleus is a common feature in compounds with antimicrobial and antiviral properties. mdpi.comdntb.gov.ua Pyridine derivatives have demonstrated activity against a range of bacteria and fungi. mdpi.comresearchgate.net The substitution on the pyridine ring plays a crucial role in determining the antimicrobial spectrum and potency. researchgate.net In the context of viral infections, pyridine-containing compounds have been investigated for their potential to inhibit viral replication. mdpi.commdpi.com For example, certain pyridine derivatives have been found to be effective against Herpes simplex virus type 1 (HSV-1). researchgate.net

The therapeutic potential of pyridine derivatives extends beyond cancer and infectious diseases. nih.govmdpi.com They have been explored for the management of diabetes, inflammation, and pain. researchgate.netjchemrev.comnih.gov

Anti-Diabetic: Pyridine derivatives have been investigated as potential agents for the treatment of diabetes mellitus. jchemrev.comnih.gov Some compounds have shown the ability to inhibit enzymes such as α-glucosidase, which is a target for controlling post-prandial hyperglycemia. jchemrev.com

Anti-Inflammatory: The pyridine scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs), such as piroxicam, which are used to treat inflammatory conditions like arthritis. tandfonline.com

Analgesic: Research has also indicated that certain pyridine derivatives possess pain-relieving properties. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Analogues

While specific structure-activity relationship (SAR) studies for this compound analogues are not detailed in the provided search results, general SAR principles for pyridine derivatives can be inferred. The biological activity of pyridine compounds is highly dependent on the nature and position of substituents on the pyridine ring. nih.govnih.gov

For instance, in a series of 3- or 4-pyridine derivatives, the introduction of a methyl group did not always lead to increased potency, whereas the incorporation of an alkoxy group could enhance activity. nih.gov In another study on imidazopyridine derivatives, electron-donating groups at certain positions resulted in similar inhibitory activity to the parent compound. nih.gov A review of pyridine derivatives with antiproliferative activity found that the presence and position of -OMe, -OH, -C=O, and -NH2 groups enhanced their activity, while halogen atoms or bulky groups tended to decrease it. nih.gov These examples underscore the importance of systematic modifications to the pyridine scaffold to optimize biological activity.

Investigating Mechanisms of Action of Pyridine-Based Therapeutics

The mechanisms by which pyridine-based therapeutics exert their effects are diverse and depend on the specific compound and its biological target. researchgate.netdntb.gov.ua

In cancer therapy, pyridine derivatives have been shown to induce apoptosis (programmed cell death), cause DNA damage, and inhibit the function of key proteins involved in cancer cell survival and proliferation, such as topoisomerase and various kinases. researchgate.netcore.ac.uk For example, some pyridine-ureas have been found to inhibit VEGFR-2, a key receptor involved in angiogenesis (the formation of new blood vessels that supply tumors). nih.gov

In the context of infectious diseases, the mechanism can involve the inhibition of essential microbial enzymes or interference with viral replication processes. mdpi.commdpi.com For other therapeutic applications, such as anti-inflammatory action, pyridine-containing drugs like the oxicam NSAIDs work by inhibiting cyclooxygenase (COX) enzymes. tandfonline.com

Addressing Challenges of Drug Resistance through Novel Pyridine Derivatives

The emergence of drug-resistant pathogens and cancer cells is a critical global health challenge, necessitating the development of new therapeutic agents with novel mechanisms of action. Pyridine derivatives have shown considerable promise in this area, with researchers actively exploring their potential to combat resistance.

Recent studies have highlighted the antibacterial activity of various pyridine-containing compounds. For instance, a series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives were designed and synthesized, demonstrating significant antibacterial activity against Gram-positive bacteria. nih.gov One of the compounds from this series, compound 7j, exhibited an eight-fold stronger inhibitory effect than the commercially available antibiotic linezolid (B1675486) against certain strains. nih.gov This underscores the potential of fluorinated pyridine scaffolds in developing new antibiotics that can overcome existing resistance mechanisms.

The versatility of the pyridine ring allows for the introduction of various substituents, enabling the fine-tuning of a compound's biological activity. This is particularly important in the fight against drug resistance, where even minor structural modifications can restore efficacy against resistant strains. The synthesis of novel pyridine and thienopyridine derivatives has yielded compounds with good to strong antimicrobial activity against E. coli, B. mycoides, and C. albicans. acs.org

In the context of cancer, pyridine derivatives are being investigated as inhibitors of key signaling pathways that contribute to tumor growth and drug resistance. For example, derivatives of pyrido[4,3-d]pyrimidine (B1258125) have been designed as potent inhibitors of KRAS G12D, a common mutation in pancreatic cancer that is associated with a poor prognosis. nih.gov The development of such targeted therapies is a crucial strategy for overcoming resistance to traditional chemotherapy.

The Role of Halogenation in Modulating Pharmacological Profiles of Pyridines

Halogen atoms, particularly fluorine and bromine, play a pivotal role in modern drug design. Their introduction into a molecule can significantly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity for its biological target. The presence of both a bromine and a fluorine atom in this compound makes it a particularly interesting starting point for the synthesis of new drug candidates.

Fluorine is often incorporated to enhance metabolic stability and binding affinity. The high electronegativity of fluorine can lead to stronger interactions with biological targets and can block sites of metabolism, thereby increasing the drug's half-life. The use of fluorinated building blocks, such as 3-fluoro-6-methoxyquinoline, in the synthesis of novel compounds highlights the importance of this strategy in drug discovery. researchgate.net

Bromine, on the other hand, can act as a bioisostere for other groups and can form halogen bonds, which are increasingly recognized as important interactions in drug-receptor binding. The strategic placement of a bromine atom can enhance the potency and selectivity of a drug candidate. The synthesis of various bromo-substituted alkoxypyridines has been explored as a means to create precursors for a wide range of substituted pyridines with diverse biological activities. arkat-usa.org

The combination of bromine and fluorine on the pyridine ring, as seen in this compound, offers a unique opportunity to modulate the electronic and steric properties of the molecule. This di-halogenated pattern can lead to derivatives with improved pharmacological profiles, including enhanced potency, selectivity, and metabolic stability. The synthesis of related compounds, such as 2-methoxy-3-bromo-5-fluoropyridine, has been patented, indicating the commercial interest in such scaffolds as intermediates for new pharmaceuticals. google.com

The development of KRAS G12C inhibitors, a class of anticancer agents, further illustrates the importance of halogenated pyridines. Many of these inhibitors feature a pyridine ring as a key structural element, and their efficacy is often dependent on the specific substitution pattern, which can include halogen atoms. nih.gov The ability to precisely control the placement of halogens on the pyridine scaffold is therefore a critical aspect of modern medicinal chemistry.

Computational Chemistry and Spectroscopic Characterization of 3 Bromo 2 Fluoro 6 Methoxypyridine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For 3-Bromo-2-fluoro-6-methoxypyridine, these methods could provide a deep understanding of its electron distribution and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT calculations for this compound would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. Following optimization, a range of electronic properties can be calculated.

Key parameters that would be determined from DFT studies include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

Electron Density Distribution: DFT can map the electron density, revealing how electrons are shared between atoms and identifying regions of high or low electron density.

While specific data for the target molecule is not available, studies on related compounds like 2-bromo-3-hydroxy-6-methyl pyridine (B92270) have utilized DFT with the B3LYP functional and 6-311G(d,p) basis set to determine optimized structural parameters and electronic properties. For this compound, a similar approach would be expected to yield valuable insights.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | Indicates electron-donating ability | |

| LUMO Energy | Indicates electron-accepting ability | |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability | |

| Dipole Moment | Quantifies molecular polarity |

Note: The values in this table are hypothetical and represent the type of data that would be generated from DFT calculations.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems.

For this compound, an MEP analysis would reveal:

Electron-rich regions (negative potential): These areas, typically colored in shades of red and yellow, are susceptible to electrophilic attack. In this molecule, such regions would likely be associated with the nitrogen atom and the oxygen atom of the methoxy (B1213986) group.

Electron-poor regions (positive potential): Indicated by shades of blue, these areas are prone to nucleophilic attack. The hydrogen atoms and the regions around the bromine and fluorine atoms might exhibit positive electrostatic potential.

This analysis would be critical in understanding the non-covalent interactions the molecule can form, such as hydrogen bonds and halogen bonds, which are often important for its biological activity.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques can provide insights into the dynamic behavior of this compound and its reactivity in chemical processes.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations could be employed to study the conformational flexibility of this compound. While the pyridine ring itself is rigid, the methoxy group can rotate. MD simulations would track the movements of atoms over time, providing a picture of the molecule's accessible conformations and their relative energies. This information is valuable for understanding how the molecule might adapt its shape to fit into a binding site of a biological target. Studies on other substituted pyridine derivatives have successfully used MD simulations to explore their dynamic behavior and interactions.

Prediction of Reaction Pathways and Transition States

Computational methods can be used to predict the most likely pathways for chemical reactions involving this compound. By calculating the energies of reactants, products, and potential transition states, chemists can determine the activation energy for a given reaction and predict its feasibility. For example, these calculations could explore the reactivity of the C-Br bond in cross-coupling reactions, a common transformation for brominated pyridines.

Molecular Docking Studies of this compound Derivatives with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein.

While there are no specific molecular docking studies reported for this compound, research on other substituted pyridine derivatives has shown their potential as inhibitors for various enzymes. For instance, some pyridine derivatives have been investigated as inhibitors of lysine-specific demethylase 1 (LSD1), a target in cancer therapy.

A hypothetical molecular docking study of a this compound derivative with a protein target would involve:

Preparation of the ligand and protein structures: This includes generating a 3D model of the ligand and obtaining the crystal structure of the target protein.

Docking simulation: Using software to place the ligand into the active site of the protein in various orientations and conformations.

Scoring and analysis: The different poses are scored based on their predicted binding affinity. The best-scoring poses are then analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Table 2: Potential Interacting Residues in a Hypothetical Protein Binding Site

| Interaction Type | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Asp, Glu, Ser, Thr |

| Halogen Bonding | Electron-rich residues (e.g., backbone carbonyls) |

| Hydrophobic Interactions | Leu, Val, Ile, Phe |

| π-π Stacking | Phe, Tyr, Trp |

Note: This table lists general types of amino acid residues that could potentially interact with a ligand like this compound within a protein's active site.

Such studies would be instrumental in guiding the design of new derivatives of this compound with improved potency and selectivity for a specific biological target.

Ligand-Protein Interaction Analysis

Computational docking and molecular dynamics simulations are powerful tools to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule, typically a protein. These analyses provide critical information on the stability and nature of the ligand-protein complex.

In a typical molecular docking study, this compound would be placed into the binding site of a target protein to predict its preferred orientation and binding affinity. The binding energy, a key metric, quantifies the strength of the interaction; a more negative value indicates a stronger, more stable complex. For instance, in docking studies of similar heterocyclic compounds against bromodomain inhibitors, binding energies are calculated to identify the most promising candidates. nih.govnih.gov

Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic stability of the ligand-protein complex over time. Key parameters derived from MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone atoms from their initial position. A stable RMSD value over the simulation time suggests that the protein maintains its structural integrity upon ligand binding.

Root Mean Square Fluctuation (RMSF): This metric assesses the fluctuation of individual amino acid residues. Higher RMSF values indicate more flexible regions of the protein, while lower values in the binding site can suggest that the ligand has stabilized that particular area.

Radius of Gyration (Rg): Rg measures the compactness of the protein structure. A consistent Rg value during the simulation implies that the protein is not undergoing significant unfolding or conformational changes, indicating the stability of the complex.

These computational analyses are instrumental in predicting whether this compound could act as an effective inhibitor or modulator of a specific protein target. researchgate.net

Table 1: Key Parameters in Ligand-Protein Interaction Analysis

| Parameter | Description | Significance |

|---|---|---|

| Binding Energy (kcal/mol) | The amount of energy released when a ligand binds to its target protein. | A lower (more negative) value indicates a higher binding affinity and a more stable complex. |

| RMSD (Å) | Measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. | A plateauing curve indicates that the protein-ligand system has reached equilibrium and is stable. |

| RMSF (Å) | Measures the displacement of a specific atom or residue relative to the average structure over time. | Highlights flexible regions of the protein and can show ligand-induced stabilization of the binding site. |

| Rg (Å) | The root mean square distance of the atoms from their common center of mass. | Indicates the overall compactness of the protein; stable values suggest no major conformational changes. |

Virtual Screening Applications in Drug Discovery

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov Substituted pyridines, such as this compound, are valuable components of these screening libraries due to their structural diversity and presence in numerous known therapeutic agents.

The specific combination of substituents on the pyridine ring of this compound—a bromine atom, a fluorine atom, and a methoxy group—provides a unique electronic and steric profile. These features are critical for molecular recognition and can lead to specific interactions within a protein's binding pocket:

The bromine atom can participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity.

The fluorine atom can modulate the molecule's pKa, improve metabolic stability, and form hydrogen bonds or other electrostatic interactions.

The methoxy group can act as a hydrogen bond acceptor.

By including compounds like this compound in virtual screening libraries, researchers can explore a wider chemical space. If this compound is identified as a "hit," its structure serves as a starting point for designing more potent and selective analogs through structure-activity relationship (SAR) studies. High-throughput virtual screening has been successfully used to identify novel inhibitors for various targets, demonstrating the power of this approach. nih.gov

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the chemical structure of newly synthesized compounds like this compound and for assessing their purity. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT, COSY)

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. Although experimental spectra for this compound are not widely published, its expected NMR characteristics can be predicted based on the effects of its substituents on the pyridine ring.

¹H NMR: The spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring (H-4 and H-5). Their chemical shifts and coupling patterns will be influenced by the adjacent bromo, fluoro, and methoxy groups. A singlet corresponding to the three protons of the methoxy group (-OCH₃) would appear in the upfield region (typically around 3.8-4.0 ppm).

¹³C NMR: The spectrum should display six distinct signals, one for each of the six carbon atoms in the molecule. The carbon atoms directly attached to the electronegative fluorine, nitrogen, and oxygen atoms (C-2, C-6) would be significantly deshielded and appear at lower field. The carbon attached to bromine (C-3) would also be influenced. The methoxy carbon would appear as a single peak in the upfield region (around 55-60 ppm).

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment would be used to differentiate between CH, CH₂, and CH₃ carbons. For this molecule, it would confirm the presence of two CH groups in the aromatic ring and one CH₃ group from the methoxy substituent.

COSY (Correlation Spectroscopy): A 2D COSY spectrum would show correlation peaks between scalar-coupled protons, confirming the connectivity between the H-4 and H-5 protons on the pyridine ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity / Coupling |

|---|---|---|---|

| H-4 | 7.2 - 7.5 | - | Doublet of doublets (dd) |

| H-5 | 6.8 - 7.1 | - | Doublet of doublets (dd) |

| -OCH₃ | 3.9 - 4.1 | ~55 | Singlet (s) |

| C-2 | - | 155 - 160 | Doublet (due to C-F coupling) |

| C-3 | - | 105 - 110 | Singlet |

| C-4 | - | 120 - 125 | Doublet (due to C-F coupling) |

| C-5 | - | 110 - 115 | Singlet |

| C-6 | - | 160 - 165 | Singlet |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features.

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C / C=N | Ring Stretching | 1600 - 1450 |

| C-O (methoxy) | Stretching | 1250 - 1020 |

| C-F | Stretching | 1100 - 1000 |

| C-Br | Stretching | 700 - 500 |

The presence of these bands would provide strong evidence for the pyridine core and the attached methoxy, fluoro, and bromo substituents. Studies on other substituted pyridines confirm these general absorption regions. asianpubs.org

Mass Spectrometry (MS and HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

For this compound (C₆H₅BrFNO), the key feature in the mass spectrum would be the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by two m/z units (M⁺ and M+2). This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule. docbrown.info

Low-Resolution MS: Would show peaks at m/z ≈ 205 and 207.

High-Resolution MS (HRMS): Would provide the exact mass of the molecular ion, allowing for the determination of the elemental formula (C₆H₅BrFNO). The calculated monoisotopic mass is approximately 204.9538 Da.

Common fragmentation patterns for this molecule could include the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at [M-15]⁺, or the loss of a formyl radical (•CHO) or carbon monoxide (CO). libretexts.org

Advanced Spectroscopic Methods (e.g., X-ray Crystallography for Crystalline Forms)

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If this compound can be obtained as a suitable single crystal, this technique would provide precise measurements of bond lengths, bond angles, and torsional angles.

Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice and identifies intermolecular interactions such as hydrogen bonds, halogen bonds, and π–π stacking. This information is crucial for understanding the physical properties of the solid material and for crystal engineering. While no public crystal structure is available for this specific compound, the technique has been widely applied to other substituted pyridine derivatives to unambiguously confirm their structures. nih.govmdpi.com

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, theoretical calculations, particularly those based on Density Functional Theory (DFT), are employed to predict various spectroscopic parameters. These predictions are crucial for understanding the molecule's electronic structure and vibrational modes.

A common approach involves geometry optimization of the molecule's ground state using a functional such as B3LYP with a basis set like 6-311++G(d,p). Following optimization, the vibrational frequencies can be calculated, which correspond to the infrared (IR) and Raman spectra. For predicting NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is frequently utilized. Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT) calculations.

The theoretical characterization of substituted pyridines has been shown to have a good correlation with experimental measurements, proving useful for the accurate assignment of signals in IR and NMR spectra. researchgate.net For instance, studies on similar halogenated and methoxy-substituted pyridines have demonstrated the reliability of DFT calculations in predicting their spectroscopic behavior. researchgate.netresearchgate.netresearchgate.nettandfonline.com

Below are data tables representing the kind of predicted spectroscopic parameters that would be generated for this compound from such computational studies.

Predicted Vibrational Frequencies

The theoretical vibrational frequencies for this compound can be calculated to understand its infrared and Raman spectroscopic properties. The assignments are based on the potential energy distribution (PED) of the vibrational modes. Key vibrational modes for substituted pyridines include C-H, C-N, C-C stretching, as well as bending and torsional modes. The presence of bromo, fluoro, and methoxy substituents introduces characteristic vibrations. For example, C-Br stretching is typically observed in the 600-670 cm⁻¹ region, and C-F stretching appears between 1150 cm⁻¹ and 1250 cm⁻¹. researchgate.net

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C-H Stretching | 3100 - 3000 |

| CH₃ Asymmetric Stretching | 2980 |

| CH₃ Symmetric Stretching | 2930 |

| C=N Stretching | 1600 - 1550 |

| C=C Stretching | 1580 - 1400 |

| CH₃ Bending | 1450 - 1400 |

| C-F Stretching | 1250 - 1150 |

| C-O-C Stretching | 1200 - 1000 |

| Ring Breathing | 1000 - 950 |

| C-Br Stretching | 670 - 600 |

Note: These are representative values based on typical ranges for the specified functional groups and are illustrative of what a DFT calculation might predict.

Predicted ¹³C and ¹H NMR Chemical Shifts

The theoretical ¹³C and ¹H NMR chemical shifts can be calculated to aid in the structural elucidation of this compound. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating effect of the methoxy group, leading to a distinct pattern of signals for the pyridine ring protons and carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound relative to a standard (e.g., TMS)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | 158.0 (d, JC-F) |

| C3 | - | 110.0 |

| C4 | 7.80 | 140.0 |

| C5 | 7.10 | 115.0 |

| C6 | - | 160.0 |

| OCH₃ | 4.00 | 55.0 |

Note: These values are hypothetical and serve as an example of predicted NMR data. 'd' indicates a doublet due to C-F coupling.

Predicted Electronic Transitions (UV-Vis Spectra)

Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra of this compound. These calculations provide information on the excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π → π* or n → π*). The substituents on the pyridine ring are expected to cause shifts in the absorption maxima compared to unsubstituted pyridine.

Table 3: Predicted Electronic Transitions for this compound

| Transition | Predicted Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|

| S₀ → S₁ | 285 | 0.05 |

| S₀ → S₂ | 250 | 0.12 |

| S₀ → S₃ | 215 | 0.45 |

Note: These are illustrative values for the primary electronic transitions.

常见问题

Q. What are the standard synthetic routes for preparing 3-Bromo-2-fluoro-6-methoxypyridine, and how can purity be optimized?

- Methodological Answer : A common approach involves halogenation and functional group interconversion. For example, bromination of a fluorinated pyridine precursor using reagents like PBr₃ or NBS under controlled conditions, followed by methoxylation via nucleophilic substitution (SNAr). Key steps include:

- Halogenation : Use of brominating agents under anhydrous conditions to avoid side reactions .

- Methoxylation : Reaction with sodium methoxide in polar aprotic solvents (e.g., DMF) at 60–80°C to ensure regioselectivity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity .

Critical Parameters : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry to minimize di-brominated byproducts.

Q. How can researchers characterize the structure and purity of this compound?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy at C6, bromo at C3) via chemical shifts (e.g., methoxy δ ~3.8–4.0 ppm; aromatic protons δ ~6.5–8.0 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ for C₆H₄BrFNO₂: theoretical m/z 219.94) .

- Chromatography : Use GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .

- Elemental Analysis : Match experimental vs. theoretical C/H/N/Br/F ratios .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the synthesis of this compound?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. To direct bromination to C3:

- Electron-Directing Groups : The methoxy group at C6 activates the para position (C2), while fluorine at C2 deactivates ortho/para sites, favoring bromination at C3 .

- Catalytic Systems : Use Lewis acids (e.g., FeCl₃) to polarize bromine and enhance selectivity .

- Computational Modeling : DFT calculations predict reactive sites by analyzing Fukui indices or electrostatic potential maps .

Case Study : In a related compound, 5-Bromo-2-methoxy-3-methylpyridine, regioselectivity was achieved using Ni-catalyzed coupling, avoiding competing pathways .

Q. How can mechanistic studies improve the yield of cross-coupling reactions involving this compound?

- Methodological Answer : For Suzuki-Miyaura or Buchwald-Hartwig couplings:

- Catalyst Screening : Test Pd(PPh₃)₄, XPhos-Pd-G3, or Ni(dppe)Cl₂ for efficiency. Nickel catalysts are cost-effective but may require rigorous oxygen-free conditions .

- Kinetic Profiling : Use in situ IR or NMR to identify rate-limiting steps (e.g., oxidative addition of C-Br bond).

- Solvent Optimization : High-polarity solvents (DMSO, DMF) stabilize intermediates, while additives like TBAB enhance solubility of inorganic bases .

Data Table :

| Catalyst | Solvent | Yield (%) | Byproducts |

|---|---|---|---|

| Pd(PPh₃)₄ | Toluene | 72 | <5% Dehalogenation |

| XPhos-Pd-G3 | DMF | 88 | <2% Homocoupling |

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer :

- Thermal Stability : Decomposition occurs above 150°C; store at 2–8°C in amber vials to prevent light-induced degradation .

- Moisture Sensitivity : Hydrolysis of the C-Br bond is minimized in anhydrous environments (use molecular sieves) .

- Long-Term Storage : Purity drops by <3% over 12 months when stored under argon .

Data Contradictions and Resolution

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points) for halogenated pyridines?

- Methodological Answer : Variations in melting points (e.g., this compound vs. 5-Bromo-2-fluoropyridine) arise from polymorphism or impurities. Strategies include:

- Reproducibility Checks : Compare data from independent syntheses .

- DSC Analysis : Determine exact melting ranges and identify polymorphic forms .

- Collaborative Studies : Cross-validate results with multiple labs using standardized protocols .

Advanced Analytical Techniques

Q. What role do computational methods play in optimizing the reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Predict reaction pathways (e.g., activation energy for C-Br bond cleavage) and optimize transition states .

- Molecular Dynamics : Simulate solvent effects on reaction rates (e.g., DMF vs. THF) .

- QSAR Models : Correlate substituent effects (e.g., fluorine’s electronegativity) with reactivity in cross-coupling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。